![molecular formula C11H11BrFN3O2S B7532388 N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7532388.png)
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BAY-678 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry as inhibitors of various enzymes and receptors.
Scientific Research Applications
BAY-678 has been extensively studied in various scientific research applications. One of the primary applications of BAY-678 is as an inhibitor of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. BAY-678 has also been studied as an inhibitor of the enzyme HDAC6, which is involved in the regulation of protein degradation. HDAC6 inhibitors have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of BAY-678 is primarily through the inhibition of PARP-1 and HDAC6. PARP-1 inhibitors prevent the repair of DNA damage, leading to increased sensitivity to chemotherapy and radiation therapy. HDAC6 inhibitors inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death in neurodegenerative diseases.
Biochemical and Physiological Effects:
BAY-678 has been shown to have several biochemical and physiological effects. In cancer cells, BAY-678 has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP-1. In neurodegenerative diseases, BAY-678 has been shown to inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using BAY-678 in lab experiments is its specificity for PARP-1 and HDAC6. This allows researchers to selectively target these enzymes and study their effects on various biological processes. However, one of the limitations of using BAY-678 is its potential toxicity, as it can lead to increased protein aggregation and cell death in neurodegenerative diseases.
Future Directions
There are several future directions for the study of BAY-678. One area of research is the development of more potent and selective PARP-1 and HDAC6 inhibitors. Another area of research is the study of the potential therapeutic applications of BAY-678 in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of BAY-678 analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Synthesis Methods
The synthesis of BAY-678 is a multistep process that involves several key reactions. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate to form 4-bromo-2-fluorophenylacetoacetamide. This intermediate is then reacted with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with sulfonyl chloride to form BAY-678.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.